![molecular formula C16H14N2O3S B2407248 ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1030119-44-8](/img/structure/B2407248.png)

ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

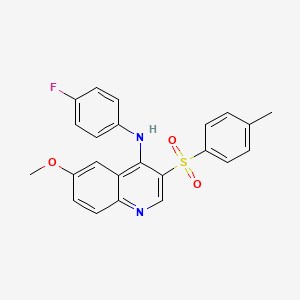

The compound is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound containing a thiophene and a pyrimidinone . The ethyl acetate group and the phenyl group are attached to the 3 and 7 positions of the thieno[3,2-d]pyrimidin-4-one core, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, with an ethyl acetate group and a phenyl group attached. The exact structure would depend on the positions of these attachments.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the pyrimidinone ring and the potential nucleophilic sites on the phenyl and ethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactions

- Ethyl 4-Chloroacetoacetate and Amino-Pyrimidinethiol Reactions : Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol, yielding ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate. This compound undergoes various reactions, including cyclization to form poly-cyclic lactams rather than lactones under specific conditions (Campaigne et al., 1981).

Biological Activities and Applications

- Biocidal Properties : Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a similar compound, has been tested against various bacteria and fungi, demonstrating significant biocidal properties in some cases (Youssef et al., 2011).

Spectral and Fluorescent Properties

- Fluorescent Compounds Synthesis : Novel fluorescent compounds with a phenylthieno[2,3-d]pyrimidine structure have been synthesized, showing intense blue to yellow-green fluorescence in specific solvents. These compounds' spectral and fluorescence characteristics were studied in detail (Ho & Yao, 2009).

Crystal Structure Analysis

Crystal Structures of Related Compounds : Ethyl (S)-P-(4-oxo-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(R)-1-phenylethyl]phosphonamidate, a related compound, was characterized by X-ray diffraction analysis. The study revealed distinct hydrogen-bond systems influencing the crystal packing (Pietrzak et al., 2018).

Synthesis of Covalently Hydrated Thiazolopyrimidines : The synthesis and crystal structure of covalently hydrated 8-thia-1,4-diazacycl[3.3.2]azine, derived from a similar ethyl compound, were described. The study provided insights into the reaction mechanisms and structural confirmation (Campaigne et al., 1979).

Heterocyclic Synthesis and Drug Development

Development of Novel Heterocyclic Ethers : Novel bis-heterocyclic ethers containing 4Hpyrido[1,2-a]pyrimidin-4-one, similar to the query compound, were synthesized. These compounds may have implications in drug development and chemical synthesis (Abass et al., 2019).

Anticancer and Anti-5-lipoxygenase Agents : Pyrazolopyrimidines derivatives, structurally related to the query compound, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated significant biological activity, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-2-21-13(19)8-18-10-17-14-12(9-22-15(14)16(18)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZJZTMPIWGUHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2407172.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)

![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407182.png)

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)

![6-[(2,5-Dimethylphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407184.png)